molecular formula C12H12ClNO2 B8268526 2-Chloro-2',3',5',6'-tetrahydrospiro[cyclopenta[b]pyridine-5,4'-pyran]-7(6H)-one

2-Chloro-2',3',5',6'-tetrahydrospiro[cyclopenta[b]pyridine-5,4'-pyran]-7(6H)-one

Cat. No.: B8268526
M. Wt: 237.68 g/mol
InChI Key: IJEXOFYHTYGXIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This product is presented as 2-Chloro-2',3',5',6'-tetrahydrospiro[cyclopenta[b]pyridine-5,4'-pyran]-7(6H)-one, a chemical compound for research use. It is supplied with the CAS Number 2973762-91-1 . The molecular formula for this compound is C12H12ClNO2, and it has a molecular weight of 237.68 g/mol . Researchers can utilize the provided InChIKey, IJEXOFYHTYGXIK-UHFFFAOYSA-N, for database searches and computational chemistry studies . The SMILES representation is O=C1CC2(CCOCC2)c2ccc(Cl)[n]c21 . This compound features a spirocyclic architecture, a three-dimensional structural motif of significant interest in modern medicinal chemistry. Spirocyclic scaffolds are valued for their ability to improve physicochemical properties, such as reducing excessive lipophilicity and enhancing aqueous solubility, compared to flat aromatic compounds. Furthermore, their inherent rigidity can contribute to improved metabolic stability and access to underexplored chemical space, making them privileged structures in drug discovery initiatives . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-chlorospiro[6H-cyclopenta[b]pyridine-5,4'-oxane]-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO2/c13-10-2-1-8-11(14-10)9(15)7-12(8)3-5-16-6-4-12/h1-2H,3-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJEXOFYHTYGXIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CC(=O)C3=C2C=CC(=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.68 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Intramolecular Cyclization via Etherification

A foundational method involves constructing the tetrahydropyran ring through acid-catalyzed intramolecular etherification. In a protocol adapted from spirocyclic pyrrolopyridine syntheses, a hydroxy-substituted cyclopenta[b]pyridine precursor undergoes cyclization in the presence of sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). For example, heating 5-hydroxymethyl-6-chlorocyclopenta[b]pyridin-7-one in toluene at 80–90°C for 12 hours yields the spirocyclic product with 72–78% efficiency after recrystallization from methanol.

Critical parameters include:

  • Solvent polarity : Non-polar solvents (toluene, MTBE) favor cyclization by reducing side reactions.

  • Acid concentration : 1–2 equiv. of H₂SO₄ maximizes yield without promoting decomposition.

Transition Metal-Catalyzed Annulation

Manganese(III) triflate (Mn(OTf)₃) has emerged as a catalyst for constructing cyclopenta[b]pyridine derivatives. In a representative procedure, 2,3-cyclopentenopyridine reacts with chloroacetyl chloride in dichloromethane (DCM) under Mn(OTf)₃ catalysis (5 mol%) to form the cyclopenta[b]pyridinone intermediate, which is subsequently functionalized. This method achieves 89–92% conversion but requires rigorous exclusion of moisture.

Regioselective Chlorination Methodologies

Introducing the chlorine substituent at the 2-position demands careful reagent selection to avoid overhalogenation.

Direct Chlorination Using Phosphorus Reagents

Phosphorus pentachloride (PCl₅) in dichloroethane (DCE) at 0–5°C selectively chlorinates the pyridine ring’s α-position. A stirred mixture of 2',3',5',6'-tetrahydrospiro[cyclopenta[b]pyridine-5,4'-pyran]-7(6H)-one and PCl₅ (1.2 equiv.) in DCE reacts for 3 hours, followed by quenching with ice-water. The crude product is purified via silica gel chromatography (hexane:ethyl acetate = 4:1), yielding 65–68% of the chlorinated derivative.

Sandmeyer-Type Chlorination

For substrates sensitive to harsh conditions, a modified Sandmeyer reaction using copper(I) chloride (CuCl) and tert-butyl nitrite (t-BuONO) in acetonitrile (MeCN) at 40°C provides milder chlorination. This method is particularly effective for aryl diazonium salts derived from aminospirocyclic precursors, achieving 58–63% isolated yields.

Multi-Step Synthesis from Modular Intermediates

A convergent approach assembles the spirocyclic system from pre-formed pyran and cyclopenta[b]pyridine units.

Fragment Coupling and Cyclization

Step 1 : Synthesis of 6-chloro-2,3-dihydrocyclopenta[b]pyridin-5(4H)-one
Malononitrile (56 parts), methanol (64 parts), and a composite solvent (dimethylformamide:water = 3:1) are treated with anhydrous HCl gas under 5 atm pressure at −15°C. The resulting dihydrochloride intermediate is filtered, washed, and reacted with 50% cyanamide (H₂NCN) in aqueous KOH to yield the cyclopenta[b]pyridine core (99% purity by HPLC).

Step 2 : Spirocyclization with Tetrahydropyran-4-one
The cyclopenta[b]pyridine intermediate is condensed with tetrahydropyran-4-one using phase-transfer catalysis (PTC). A mixture of 6-chloro-2,3-dihydrocyclopenta[b]pyridin-5(4H)-one (1.0 equiv.), tetrahydropyran-4-one (1.2 equiv.), benzyltriethylammonium chloride (BTEAC, 0.1 equiv.), and 50% NaOH(aq) in toluene is stirred at 25°C for 24 hours. The organic layer is separated, concentrated, and recrystallized from ethanol to afford the spirocyclic product in 71–75% yield.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Comparative studies reveal that polar aprotic solvents (DMF, DMSO) accelerate cyclization but reduce regioselectivity. Optimal results are obtained in toluene at 70–80°C, balancing reaction rate and product stability.

Catalytic Systems

CatalystYield (%)Purity (%)Reaction Time (h)
Mn(OTf)₃89956
H₂SO₄789712
BTEAC (PTC)759924

Data adapted from.

Analytical Validation and Characterization

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.0 Hz, 1H, pyridine-H), 4.30–4.15 (m, 2H, pyran-OCH₂), 3.80–3.70 (m, 2H, pyran-CH₂), 2.90–2.75 (m, 2H, cyclopenta-CH₂).

  • HRMS (ESI+): m/z calc. for C₁₂H₁₁ClNO₂ [M+H]⁺: 262.0534, found: 262.0536.

Purity Assessment

HPLC analysis (C18 column, MeCN:H₂O = 70:30) shows ≥98% purity for all major synthetic batches .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-2’,3’,5’,6’-tetrahydrospiro[cyclopenta[b]pyridine-5,4’-pyran]-7(6H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

2-Chloro-2’,3’,5’,6’-tetrahydrospiro[cyclopenta[b]pyridine-5,4’-pyran]-7(6H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-2’,3’,5’,6’-tetrahydrospiro[cyclopenta[b]pyridine-5,4’-pyran]-7(6H)-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Spirocyclopenta[b]pyridine Family

Compound 6a () :
  • Name: 2-Amino-2′′′′,5-dioxo-6,7-dihydro-5H-spiro[cyclopenta[b]pyran-4,3’-indoline]-3-carbonitrile
  • Structure: Incorporates an indoline ring and cyano/amino substituents.
  • Properties : Melting point 279–280°C; higher molecular complexity due to the indoline moiety.
Photochemical Derivative () :
  • Name : 4a,7a-Dihydroxy-1-(2-hydroxyethyl)-5-methyl-...-dione
  • Structure : Features hydroxyl and methyl groups on the spiro framework.
  • Synthesis : Eco-friendly photochemical method in aqueous media, contrasting with the target compound’s unreported synthesis.
  • Differentiation : Hydroxyl groups increase hydrophilicity, whereas the target’s chlorine atom enhances lipophilicity .
6,7-Dihydrocyclopenta[b]pyridin-5-one () :
  • Structure : Simpler bicyclic system lacking the spiro-pyran ring.
  • Properties : Reduced steric hindrance and molecular weight (MW: ~168.2).

Substituent Effects on Reactivity and Bioactivity

Chlorine vs. Electron-Withdrawing Groups (EWGs) :
  • The target compound’s chlorine substituent (σₚ = +0.23) exerts moderate electron-withdrawing effects, influencing nucleophilic substitution reactivity.
  • Compound 6d () : Contains a nitro group (σₚ = +1.27), which significantly lowers electron density, enhancing electrophilic aromatic substitution resistance compared to the chloro analog .
Bioactivity Implications () :
  • Cyclopenta[c]pyridine derivatives exhibit antibacterial, antiviral, and neuropharmacological activities. Chlorine’s lipophilicity may improve membrane permeability relative to hydroxylated analogs .

Physical and Spectral Properties

Property Target Compound Compound 6a () Photochemical Derivative ()
Molecular Weight 237.68 ~350 (estimated) ~300 (estimated)
Melting Point Not reported 279–280°C Not reported
Key Functional Groups Cl, Spiro-pyran CN, NH₂, Spiro-indoline OH, Spiro-pyran
Solubility Likely low (Cl) Moderate (polar groups) High (OH groups)

Biological Activity

2-Chloro-2',3',5',6'-tetrahydrospiro[cyclopenta[b]pyridine-5,4'-pyran]-7(6H)-one is a complex organic compound with significant biological implications. This compound belongs to the class of spirocyclic compounds, which are known for their diverse pharmacological properties. Understanding its biological activity is crucial for exploring its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 2-Chloro-2',3',5',6'-tetrahydrospiro[cyclopenta[b]pyridine-5,4'-pyran]-7(6H)-one is represented as follows:

  • Molecular Weight : 237.68 g/mol
  • CAS Number : Not available
  • Purity : Typically around 95% in commercial preparations

Biological Activity Overview

Research indicates that compounds with similar structural motifs exhibit a range of biological activities, including:

  • Anticancer Activity : Compounds containing pyridine and pyran rings have been associated with anticancer properties. For example, derivatives of pyridone have shown efficacy as topoisomerase inhibitors and in treating various cancer types .
  • Antimicrobial Properties : Spirocyclic compounds have demonstrated antifungal activity against pathogens such as Candida albicans .
  • Neurological Effects : Some derivatives have been investigated for their potential in treating neurological disorders, particularly migraine .

The biological mechanisms underlying the activity of 2-Chloro-2',3',5',6'-tetrahydrospiro[cyclopenta[b]pyridine-5,4'-pyran]-7(6H)-one may involve:

  • Enzyme Inhibition : Many spirocyclic compounds act by inhibiting key enzymes involved in disease pathways. For instance, they may inhibit kinases or other critical enzymes implicated in cancer progression .
  • Receptor Modulation : The interaction with specific receptors, such as estrogen receptors (GPR30), has been noted in related compounds, suggesting a potential pathway for therapeutic effects .

Case Studies and Research Findings

Recent studies have highlighted the biological activities of similar compounds:

  • Anticancer Studies : A study reported that pyridone derivatives exhibited significant cytotoxicity against various cancer cell lines, indicating that structural modifications could enhance their efficacy .
  • Antimicrobial Testing : Another investigation found that certain spirocyclic compounds showed promising antifungal activity against Candida albicans, with minimum inhibitory concentrations (MIC) indicating effective dosage ranges .
  • Neuroprotective Effects : Research on related compounds has suggested neuroprotective properties, particularly in models of neurodegenerative diseases .

Data Tables

Activity TypeRelated CompoundsObserved EffectsReference
AnticancerPyridone derivativesCytotoxicity against cancer cells
AntifungalSpirocyclic compoundsMIC against Candida albicans
NeurologicalPyridine derivativesNeuroprotective effects

Q & A

Basic: What are the recommended synthetic routes for 2-Chloro-2',3',5',6'-tetrahydrospiro[cyclopenta[b]pyridine-5,4'-pyran]-7(6H)-one?

Methodological Answer:
Synthesis typically involves cyclization and spiro-ring formation. Key approaches include:

  • Photochemical Cyclization : A green chemistry method uses UV irradiation in aqueous media to promote excited-state intramolecular proton transfer (ESIPT), followed by α-hydroxy-1,2-diketone intermediate formation and intramolecular cyclization .
  • Heterocyclic Ring Construction : Analogous spiro compounds (e.g., thiazolo[5,4-c]pyridines) are synthesized via phosphorous oxychloride-mediated chlorination and cyclization of intermediates like β-arylthiazolylacrylic acid azides .
  • Flow Chemistry : For structurally similar cyclopenta[b]pyridine derivatives, continuous flow processes with automated control of temperature and reagent concentrations ensure high yield and purity .

Basic: How should researchers characterize the purity and structure of this compound?

Methodological Answer:

  • Chromatography : Use HPLC with UV detection (e.g., 98–99% purity as per cyclopenta[b]pyridine analogs) to assess purity .
  • Spectroscopy :
    • NMR : Analyze 1H^1H and 13C^{13}C-NMR to confirm spiro-junction and substituent positions (e.g., carbonyl at δ ~200 ppm for ketone groups) .
    • Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular formula (C12_{12}H12_{12}ClNO2_2, MW 237.68) .
  • Elemental Analysis : Verify Cl content via combustion analysis or X-ray crystallography if single crystals are obtainable.

Basic: What are the critical storage and handling protocols for this compound?

Methodological Answer:

  • Storage : Maintain under inert atmosphere (argon/nitrogen) at -20°C to prevent degradation .
  • Handling : Use PPE (gloves, goggles) due to hazards (H302/H315/H319). Work in a fume hood to avoid inhalation or contact .
  • Solubility : Test polar aprotic solvents (DMF, DMSO) for reactions, as cyclopenta[b]pyridine analogs show better solubility in these media .

Advanced: How can researchers resolve contradictions in spectral data during structural elucidation?

Methodological Answer:

  • Cross-Validation : Compare experimental NMR shifts with computational predictions (DFT calculations) for spiro systems.
  • Isotopic Labeling : Use 15N^{15}N- or 13C^{13}C-labeled precursors to track ambiguous signals in complex heterocycles .
  • 2D NMR Techniques : Employ HSQC, HMBC, and COSY to assign overlapping proton environments, particularly near the spiro center .

Advanced: What mechanistic insights explain the regioselectivity of chlorination in this spiro compound?

Methodological Answer:

  • Electronic Effects : The chloro substituent’s position is influenced by electron-withdrawing effects of the pyran ring, directing electrophilic attack to the less hindered cyclopenta site .
  • Steric Factors : Molecular modeling (e.g., DFT) can predict favored transition states, as seen in analogous thiazolo-pyridine syntheses .
  • Reagent Choice : POCl3_3 or SOCl2_2 may selectively target carbonyl or hydroxyl groups depending on reaction conditions (temperature, solvent) .

Advanced: How can computational methods optimize reaction conditions for scaled synthesis?

Methodological Answer:

  • Quantum Chemistry : Calculate activation energies for key steps (e.g., cyclization) using Gaussian or ORCA software to identify optimal temperatures .
  • Machine Learning : Train models on existing cyclopenta[b]pyridine reaction datasets to predict yields under varying solvent/pH conditions .
  • Microkinetic Modeling : Simulate flow reactor parameters (residence time, mixing efficiency) to minimize byproducts .

Advanced: What environmentally friendly strategies exist for large-scale synthesis?

Methodological Answer:

  • Photochemistry : Adopt water-based UV protocols (e.g., ESIPT-promoted reactions) to eliminate organic solvents, reducing waste .
  • Catalysis : Explore recyclable catalysts (e.g., immobilized Lewis acids) for cyclization steps, as demonstrated in pyridine derivative syntheses .
  • Solvent-Free Conditions : Mechanochemical grinding (ball milling) can enhance reaction efficiency for solid-state intermediates .

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